molecular formula C16H16N2OS B4854296 N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide

Cat. No. B4854296
M. Wt: 284.4 g/mol
InChI Key: OXCGHFMBMAJXIM-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide, also known as AG490, is a potent and selective inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide is a JAK/STAT pathway inhibitor that acts by binding to the ATP-binding site of JAK kinases and preventing their activation. This results in the inhibition of downstream STAT signaling and the suppression of gene transcription. N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to be selective for JAK2 and JAK3, with minimal activity against other kinases.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to have potent anti-proliferative and anti-inflammatory effects in vitro and in vivo. In cancer cells, N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation and autoimmune disorders, N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide is a potent and selective inhibitor of the JAK/STAT pathway, making it a valuable tool for studying the role of this pathway in various diseases. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has some limitations in lab experiments, including its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure the specificity and reliability of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide experiments.

Future Directions

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has shown promise as a potential therapeutic agent for various diseases, and future research directions include the development of more potent and selective JAK/STAT inhibitors and the investigation of the role of JAK/STAT signaling in other diseases. Additionally, the combination of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide with other therapeutic agents may enhance its efficacy and reduce potential side effects.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. In inflammation and autoimmune disorders, N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-4-12-5-7-13(8-6-12)15(19)18-16-14(9-17)10(2)11(3)20-16/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCGHFMBMAJXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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